molecular formula C13H10ClNO B3272233 2-Amino-6-chlorobenzophenone CAS No. 5649-38-7

2-Amino-6-chlorobenzophenone

Cat. No.: B3272233
CAS No.: 5649-38-7
M. Wt: 231.68 g/mol
InChI Key: IQHIGDFLXBHMCV-UHFFFAOYSA-N
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Description

2-Amino-6-chlorobenzophenone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of an amino group at the 2-position and a chlorine atom at the 6-position on the benzophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-6-chlorobenzophenone can be synthesized through several methods. One common approach involves the acylation of aniline derivatives with α-oxocarboxylic acids, assisted by tert-butyl nitrite. This method is regioselective and efficient, providing a convenient route to 2-aminobenzophenones . Another method involves the reduction of isoxazole derivatives using iron powder in the presence of toluene and muriatic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chlorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include substituted benzophenones, quinones, and various amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-6-chlorobenzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-chlorobenzophenone involves its interaction with various molecular targets and pathways. The amino and chlorine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. For example, in the synthesis of benzodiazepines, the compound undergoes several transformations that lead to the formation of active pharmaceutical ingredients .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-chlorobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific amino and chlorine groups make it a valuable intermediate in the synthesis of various complex molecules, particularly in medicinal chemistry.

Properties

IUPAC Name

(2-amino-6-chlorophenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHIGDFLXBHMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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